3,5-Dichloro-4-isopropoxyphenylboronic acid

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Researchers performing sterically demanding Suzuki-Miyaura couplings often encounter low yields due to protodeboronation of unhindered arylboronic acids. This di-ortho-chlorine substituted building block provides enhanced stability with dual synthetic handles for orthogonal diversification. • Resists protodeboronation under prolonged heating/microwave conditions, enabling coupling with sterically demanding aryl halides. • Dual Cl substituents at 3- and 5-positions serve as handles for sequential Buchwald-Hartwig amination or Sonogashira alkynylation after initial coupling. • 97% purity; pinacol ester derivative (CAS 1218790-28-3) available for process-scale applications with superior bench stability.

Molecular Formula C9H11BCl2O3
Molecular Weight 248.894
CAS No. 1218790-62-5
Cat. No. B595459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-isopropoxyphenylboronic acid
CAS1218790-62-5
Molecular FormulaC9H11BCl2O3
Molecular Weight248.894
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)Cl)OC(C)C)Cl)(O)O
InChIInChI=1S/C9H11BCl2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3
InChIKeyOTEROWRZDFNANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-isopropoxyphenylboronic Acid: Product Overview


3,5-Dichloro-4-isopropoxyphenylboronic acid (CAS 1218790-62-5) is a di-ortho-substituted arylboronic acid building block (C9H11BCl2O3, MW 248.9) utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling for carbon-carbon bond formation . The compound features two chlorine substituents at the 3- and 5-positions flanking an isopropoxy group at the 4-position, a substitution pattern that confers distinct reactivity and stability properties relative to unsubstituted or mono-substituted phenylboronic acids . This compound serves as a key intermediate in medicinal chemistry programs targeting kinase inhibitors and agrochemical scaffolds, with the chlorine atoms providing synthetic handles for orthogonal functionalization or downstream derivatization .

3,5-Dichloro-4-isopropoxyphenylboronic Acid: Key Advantages in Suzuki Couplings


Arylboronic acids exhibit wide variability in coupling efficiency, stability, and functional group compatibility depending on steric and electronic substitution patterns. Ortho-substituted boronic acids such as 3,5-dichloro-4-isopropoxyphenylboronic acid present distinct challenges and advantages: the dual ortho-chlorine substitution significantly influences transmetalation kinetics and can alter protodeboronation susceptibility [1]. Generic mono-substituted or unsubstituted phenylboronic acids cannot replicate the specific steric shielding and electronic modulation imparted by the 3,5-dichloro-4-isopropoxy motif, which directly impacts yield and selectivity in sterically congested coupling reactions [2]. Furthermore, the pinacol ester derivative of this compound (CAS 1218790-28-3) demonstrates a LogP of 4.08 and a distinct stability profile compared to the free boronic acid, underscoring that substitution pattern governs both physical properties and handling requirements [3].

3,5-Dichloro-4-isopropoxyphenylboronic Acid: Procurement Comparison Data


Di-Ortho Substitution: Steric and Electronic Impact

The 3,5-dichloro-4-isopropoxyphenyl scaffold introduces significant steric hindrance at both ortho positions relative to the boronic acid moiety, a feature absent in comparators such as 4-isopropoxyphenylboronic acid (CAS 153624-46-5) or 3-isopropoxyphenylboronic acid (CAS 216485-86-8). This di-ortho-substitution pattern is known to retard transmetalation rates while simultaneously protecting the C–B bond from hydrolytic protodeboronation, thereby extending bench stability and enabling couplings that require elevated temperatures or extended reaction times [1]. The chlorine atoms also serve as synthetic handles for subsequent orthogonal transformations (e.g., Buchwald-Hartwig amination, Sonogashira coupling) that are inaccessible with non-halogenated analogs .

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Pinacol Ester Derivative: Stability and Lipophilicity

The pinacol ester derivative of 3,5-dichloro-4-isopropoxyphenylboronic acid (CAS 1218790-28-3) exhibits a LogP of 4.08 and an exact mass of 330.096, representing a significant increase in lipophilicity relative to the free boronic acid (LogP 1.46, exact mass 248.018) [1][2]. This derivative form is preferred in industrial-scale Suzuki couplings where boronic acid instability (e.g., protodeboronation, boroxine formation) limits reproducibility. The pinacol ester is commercially available at 95% purity (Molecular Weight 331.04) and 99% purity grades, with the latter offering enhanced lot-to-lot consistency for sensitive medicinal chemistry applications .

Boronic Ester Stability Suzuki Coupling Optimization Reagent Selection

Purity and Procurement Benchmarking

Commercial suppliers offer 3,5-dichloro-4-isopropoxyphenylboronic acid at standardized purities of 95% (AKSci) and 97% (Beyotime, Leyan), with pricing at approximately ¥1167 per gram for 97% material . For comparison, 3-isopropoxyphenylboronic acid (CAS 216485-86-8) is available at ≥95% purity (Sigma-Aldrich) with a melting point range of 76-81°C and powder form, providing a baseline for handling expectations of isopropoxyphenylboronic acids . The chlorine substituents on the target compound increase molecular weight to 248.9 and introduce GHS hazard classification as harmful by inhalation, skin contact, and if swallowed .

Reagent Purity Medicinal Chemistry Building Blocks Procurement Specifications

3,5-Dichloro-4-isopropoxyphenylboronic Acid: Key Applications


Kinase Inhibitor Scaffolds with Ortho-Chlorine Handles

The 3,5-dichloro substitution pattern provides dual synthetic handles for orthogonal palladium-catalyzed transformations following initial Suzuki-Miyaura coupling. The chlorine atoms can undergo subsequent Buchwald-Hartwig amination or Sonogashira alkynylation, enabling rapid diversification of biaryl cores in kinase inhibitor programs. This multi-step utility justifies procurement of this specific building block over non-halogenated isopropoxyphenylboronic acids such as 4-isopropoxyphenylboronic acid (CAS 153624-46-5), which lacks halogen substituents for downstream elaboration [1].

Sterically Hindered Suzuki Couplings for Agrochemicals

The di-ortho-chlorine substitution confers enhanced resistance to protodeboronation relative to unhindered arylboronic acids, enabling coupling reactions with sterically demanding aryl halides under prolonged heating or microwave conditions. This stability advantage is particularly relevant for the synthesis of diaryl ether herbicides and fungicides where the 3,5-dichloro-4-isopropoxyphenyl motif appears in bioactive lead compounds. The compound's LogP of 1.46 (free acid) and 4.08 (pinacol ester) informs solvent selection for biphasic reaction conditions [2][3].

BNCT and Boron-Containing Drug Discovery

Isopropoxyphenylboronic acids have been explored as precursors for boron-containing pharmaceuticals and as building blocks for BNCT agents. 3-Isopropoxyphenylboronic acid has demonstrated utility in synthesizing heteroaryl benzylureas with GSK-3 inhibitory activity and modulators of survival motor neuron (SMN) protein . The 3,5-dichloro analog extends this application space by providing additional molecular complexity and halogen bonding capacity for target engagement, supporting structure-activity relationship studies in oncology and neurology drug discovery programs .

Industrial-Scale Production Using Pinacol Ester

For process chemistry and kilogram-scale manufacturing, the pinacol ester derivative (CAS 1218790-28-3) is recommended over the free boronic acid due to its superior bench stability, reduced protodeboronation tendency, and higher lipophilicity (LogP 4.08) that facilitates extraction and purification. Commercial availability at 95-99% purity from multiple vendors (Fluorochem, CymitQuimica) supports reliable supply chain continuity, with the pinacol ester form exhibiting a molecular weight of 331.04 and solid state at ambient conditions .

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